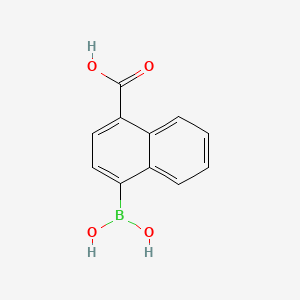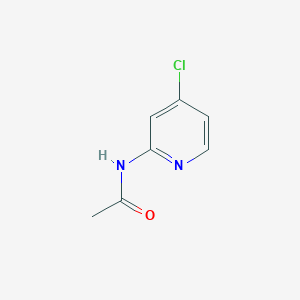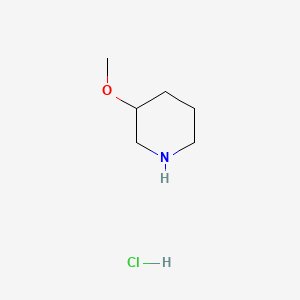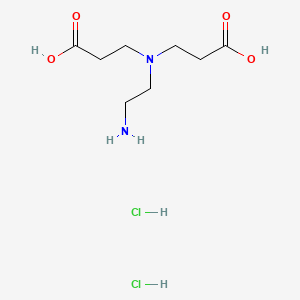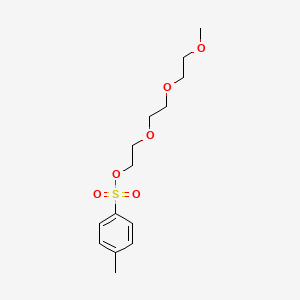
4-méthylbenzènesulfonate de 2-(2-(2-méthoxyéthoxy)éthoxy)éthyle
Vue d'ensemble
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H22O6S. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various functionalized molecules. The compound is known for its solubility in aqueous media, which makes it a valuable tool in various chemical reactions .
Applications De Recherche Scientifique
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it is employed in the preparation of bioconjugates and other biologically active compounds. In medicine, it is used in the development of drug delivery systems and other therapeutic agents. In industry, it is utilized in the production of various specialty chemicals and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The tosyl group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in reactions involving 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate include sodium azide, lithium aluminum hydride, and various bases and acids. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products: The major products formed from reactions involving 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized molecules, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Mécanisme D'action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by a nucleophile, leading to the formation of a new chemical bond.
Comparaison Avec Des Composés Similaires
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can be compared to other similar compounds, such as 2-(2-ethoxyethoxy)ethyl 4-methylbenzenesulfonate and 2-(2-(2-methoxyethoxy)ethoxy)ethyl p-toluenesulfonate. These compounds share similar chemical properties and reactivity but differ in their specific functional groups and applications. The unique combination of the methoxyethoxy groups and the tosyl group in 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate makes it particularly useful in certain synthetic applications .
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-13-3-5-14(6-4-13)22(15,16)21-20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGQTAEQIFLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OOCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622524 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518012-62-9 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzene-1-sulfonoperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


